molecular formula C39H79NO18 B13712312 Amino-PEG16-t-butyl ester

Amino-PEG16-t-butyl ester

Cat. No.: B13712312
M. Wt: 850.0 g/mol
InChI Key: ZEOIDHHTMRDSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino-PEG16-t-butyl ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an amino group and a t-butyl ester group. The compound is widely used in various fields due to its unique properties, such as increased solubility in aqueous media and reactivity with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of t-butyl esters of Nα-protected amino acids typically involves the reaction of protected amino acids with t-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. This method affords t-butyl esters in good yields and tolerates a variety of amino acid side chains and substituents .

Industrial Production Methods

Industrial production of Amino-PEG16-t-butyl ester involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the product meets the required specifications for various applications. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) ensures the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Amino-PEG16-t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids or bases are used as catalysts.

    Transesterification: Sodium t-butoxide is commonly used as a nucleophile.

    Nucleophilic Substitution: Various electrophiles, such as alkyl halides, can be used.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Transesterification: New ester compounds.

    Nucleophilic Substitution: Substituted amines.

Mechanism of Action

The mechanism of action of Amino-PEG16-t-butyl ester involves its ability to form stable conjugates with various molecules. The amino group reacts with carboxylic acids and activated NHS esters, forming amide bonds. The t-butyl ester group can be deprotected under acidic conditions, allowing for further functionalization. This versatility makes it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amino-PEG16-t-butyl ester is unique due to its longer PEG chain, which provides greater solubility and flexibility in aqueous media. This makes it particularly useful in applications where longer linkers are required, such as in the synthesis of large bioconjugates and drug delivery systems .

Properties

Molecular Formula

C39H79NO18

Molecular Weight

850.0 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C39H79NO18/c1-39(2,3)58-38(41)4-6-42-8-10-44-12-14-46-16-18-48-20-22-50-24-26-52-28-30-54-32-34-56-36-37-57-35-33-55-31-29-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-40/h4-37,40H2,1-3H3

InChI Key

ZEOIDHHTMRDSIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Origin of Product

United States

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